N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and methylphenyl groups
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-3-30-16-10-6-14(7-11-16)22-17(27)12-25-19-18(23-24-25)20(28)26(21(19)29)15-8-4-13(2)5-9-15/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJJVFEDIUGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar triazole derivatives can disrupt cell cycle progression and enhance the effectiveness of existing chemotherapeutic agents .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Triazole derivatives are known for their antifungal properties and have been utilized in the treatment of fungal infections. The specific structure of N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide suggests it may possess similar properties against a range of pathogens .
Biochemical Research
Enzyme Inhibition Studies
The compound has potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways related to drug metabolism and detoxification. For example, triazole compounds have been shown to inhibit cytochrome P450 enzymes which are crucial for drug metabolism . This property could make this compound a valuable tool in pharmacological studies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can lead to the design of more effective analogs with enhanced biological activity. SAR studies focus on how changes in chemical structure affect the biological activity of compounds. The unique features of this compound allow researchers to explore modifications that could improve its efficacy and reduce toxicity .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on a series of pyrrolo[3,4-d][1,2,3]triazole derivatives demonstrating potent anticancer activity against breast cancer cell lines. The study highlighted that modifications similar to those found in N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,... resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Antimicrobial Efficacy
In a recent investigation into antimicrobial agents published in Pharmaceutical Research, researchers tested various triazole derivatives against strains of Candida albicans and Aspergillus niger. The findings suggested that compounds with structural similarities to N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-... exhibited significant antifungal activity at low concentrations .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea
- 4-(methoxycarbonyl)phenyl N-(4-ethoxyphenyl)carbamate
- N-(4-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of ethoxyphenyl and methylphenyl groups, along with the triazole ring, makes it distinct from other similar compounds and contributes to its diverse range of applications.
Biological Activity
N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (CAS Number: 1009419-21-9) is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 407.4 g/mol
The structure includes a pyrrolo-triazole core which is significant in medicinal chemistry for its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic applications. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical for developing targeted cancer therapies.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antiparasitic Activity
There is emerging evidence suggesting that this compound may possess antiparasitic properties:
- Activity Against Leishmania : Preliminary data show that the compound can reduce the viability of Leishmania parasites in cell culture assays.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Reduces viability of Leishmania |
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
-
Case Study on Anticancer Efficacy :
- A study evaluated a series of pyrrolo-triazole derivatives and found that modifications similar to those in N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-... significantly increased cytotoxicity against various cancer cell lines.
-
Antimicrobial Evaluation :
- In a comparative study of triazole derivatives, compounds with ethoxy substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of triazole-based compounds:
- Synthesis Techniques : Innovative synthetic pathways have been developed to improve yield and purity.
- In Silico Studies : Computational modeling has provided insights into the binding affinities of these compounds with target proteins involved in disease pathways.
Q & A
Basic Research Questions
Q. What methodologies are effective for synthesizing this compound?
- Key Steps :
Core Heterocycle Formation : Start with ethyl 5-methyl-1H-pyrazole-3-carboxylate (or analogous precursors) to construct the pyrrolo-triazole scaffold via hydrazinolysis and heterocyclization reactions .
Functionalization : Introduce the 4-ethoxyphenylacetamide moiety via nucleophilic substitution or alkylation under controlled pH and temperature.
Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) and validate purity via HPLC (>95%) .
- Challenges : Side reactions during triazole ring closure require precise stoichiometry and inert atmosphere conditions.
Q. How should researchers characterize this compound’s structural integrity?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions and stereochemistry (e.g., pyrrolo-triazole proton environments at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for amide and diketone groups) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for triazole ring formation, minimizing side products .
- AI-Driven Platforms : Integrate tools like COMSOL Multiphysics with machine learning to simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data?
- Multi-Omics Validation : Combine in vitro assays (e.g., enzyme inhibition) with transcriptomic profiling to identify off-target effects .
- Dose-Response Studies : Address discrepancies by testing across a wider concentration range (e.g., 1 nM–100 µM) and multiple cell lines .
Q. How can molecular docking predict this compound’s interaction with target enzymes?
- Protocol :
Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases, proteases).
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonding with the pyrrolo-triazole core .
Validation : Compare docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC50 values .
Q. What advanced spectroscopic techniques elucidate degradation pathways?
- Approach :
- High-Resolution Mass Spectrometry (HRMS) : Track degradation products in accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
- Solid-State NMR : Analyze crystallinity changes under stress conditions to identify hydrolysis-sensitive bonds .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
